molecular formula C8H14O3 B3386058 [(2R,6R)-6-Methyloxan-2-yl]acetic acid CAS No. 69493-11-4

[(2R,6R)-6-Methyloxan-2-yl]acetic acid

Cat. No. B3386058
CAS RN: 69493-11-4
M. Wt: 158.19 g/mol
InChI Key: URCFGFMSZBUDDP-RNFRBKRXSA-N
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Description

“[(2R,6R)-6-Methyloxan-2-yl]acetic acid” is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.19500 . The compound is also known by its English name, 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-,cis .


Molecular Structure Analysis

The molecular structure of “[(2R,6R)-6-Methyloxan-2-yl]acetic acid” consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using advanced techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2R,6R)-6-Methyloxan-2-yl]acetic acid” include a molecular weight of 158.19500 and a molecular formula of C8H14O3 . Other properties such as boiling point, melting point, and density are not available .

properties

IUPAC Name

2-[(2R,6R)-6-methyloxan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6-3-2-4-7(11-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCFGFMSZBUDDP-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512691
Record name [(2R,6R)-6-Methyloxan-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,6R)-6-Methyloxan-2-yl]acetic acid

CAS RN

69493-11-4
Record name [(2R,6R)-6-Methyloxan-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,6R)-6-Methyloxan-2-yl]acetic acid
Reactant of Route 2
[(2R,6R)-6-Methyloxan-2-yl]acetic acid
Reactant of Route 3
[(2R,6R)-6-Methyloxan-2-yl]acetic acid
Reactant of Route 4
[(2R,6R)-6-Methyloxan-2-yl]acetic acid
Reactant of Route 5
[(2R,6R)-6-Methyloxan-2-yl]acetic acid
Reactant of Route 6
[(2R,6R)-6-Methyloxan-2-yl]acetic acid

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